![molecular formula C22H17FN6O5S B2855814 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 852170-48-0](/img/new.no-structure.jpg)
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a complex organic compound featuring a pyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often starts with the condensation of appropriate precursors such as 4-fluoroaniline and dimethylurea under acidic conditions to form the pyrimido[4,5-d]pyrimidine scaffold.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimido[4,5-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alk
Biological Activity
The compound 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with a fluorophenyl group and a nitrophenyl acetamide moiety. Its molecular formula is C21H19FN4O3S with a molecular weight of approximately 420.46 g/mol.
Research indicates that compounds similar to this one often act as inhibitors of various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfanyl group suggests potential interactions with thiol-containing biomolecules, which may modulate enzyme activity or receptor signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related pyrimidine derivatives. For example, compounds that share structural features with our target compound have shown effectiveness against flaviviruses such as Zika and dengue. These compounds inhibit the NS2B-NS3 protease essential for viral replication, demonstrating IC50 values in the low micromolar range (e.g., 130 nM for potent inhibitors) .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity against various cell lines. Inhibitory effects on cancer cell proliferation were observed, with some derivatives showing significant cytotoxicity at nanomolar concentrations. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like the EGFR pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of the fluorine atom at the para position on the phenyl ring enhances metabolic stability and bioactivity .
- Substituent Variability : Alterations to the nitrophenyl substituent can significantly impact potency; for instance, replacing nitro groups with other electron-withdrawing groups may enhance efficacy .
Substituent | Biological Activity (IC50) | Comments |
---|---|---|
Nitro | 0.62 μM | Strong activity observed |
Acetyl | 3.16 μM | Moderate activity |
Hydroxy | 0.76 μM | Comparable to nitro |
Case Studies
- Zika Virus Inhibition : A study demonstrated that similar pyrimidine derivatives effectively inhibited Zika virus replication in vitro, showcasing their potential as antiviral agents .
- Non-Small Cell Lung Cancer : Research into structurally related compounds indicated promising results in inhibiting growth in non-small cell lung cancer models, suggesting a pathway for further development in oncology .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities:
- Antitumor Activity : The compound has been evaluated for its potential against various cancer cell lines, showing moderate to high inhibitory effects.
- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, suggesting potential as an antibacterial agent.
- Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit specific enzymes involved in disease pathways.
Case Studies and Research Findings
Several research findings highlight the applications of this compound:
- Antitubercular Activity : A related class of compounds has shown efficacy against Mycobacterium tuberculosis, indicating that derivatives of this structure could be explored for similar activities .
- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, providing insights into their mechanism of action and therapeutic potential .
- Mechanism of Action Studies : Ongoing research aims to elucidate the specific interactions between this compound and its biological targets, which is crucial for optimizing its therapeutic applications .
Comparison with Related Compounds
The unique combination of functional groups in this compound may confer specific advantages compared to structurally similar compounds. Below is a comparison table highlighting key features:
Compound Name | Structure | Key Features |
---|---|---|
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | Structure | Exhibits anti-cancer activity; simpler structure |
N-(4-nitrophenyl)acetamide | Structure | Commonly used as a reference compound; simpler functionalization |
6-Methyl-1-(4-nitrophenyl)-2-pyridinamine | Structure | Similar anti-inflammatory properties; different core structure |
Properties
CAS No. |
852170-48-0 |
---|---|
Molecular Formula |
C22H17FN6O5S |
Molecular Weight |
496.47 |
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(26-18(25-19)12-3-5-13(23)6-4-12)35-11-16(30)24-14-7-9-15(10-8-14)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
InChI Key |
XIRCIZIETMDPFL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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